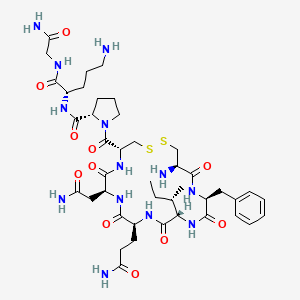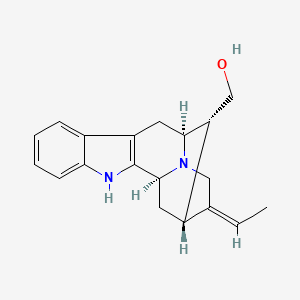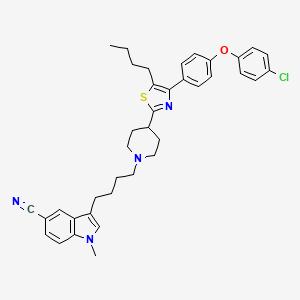
Cilastatin-15N-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cilastatin-15N,d3 is a labeled form of cilastatin, where the nitrogen atom is replaced with the isotope nitrogen-15 and three hydrogen atoms are replaced with deuterium. Cilastatin is known for its role as a renal dehydropeptidase I inhibitor, which is used to prevent the degradation of the antibiotic imipenem, thereby prolonging its antibacterial effect .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cilastatin-15N,d3 involves the incorporation of nitrogen-15 and deuterium into the cilastatin molecule. This process typically requires specialized isotopic labeling techniques. The exact synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is a precursor of cilastatin.
Isotopic Labeling: The nitrogen-15 isotope is introduced into the molecule through a series of chemical reactions. Similarly, deuterium atoms are incorporated by replacing hydrogen atoms in specific positions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of Cilastatin-15N,d3 follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are synthesized and isotopically labeled.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Cilastatin-15N,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Cilastatin-15N,d3 has several scientific research applications, including:
Chemistry: Used as an internal standard for the quantification of cilastatin in mass spectrometry studies.
Biology: Employed in studies involving renal dehydropeptidase I inhibition and its effects on various biological processes.
Medicine: Investigated for its potential protective effects against nephrotoxicity and its role in combination therapies with antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control
作用机制
Cilastatin-15N,d3 exerts its effects by inhibiting renal dehydropeptidase I, an enzyme responsible for the degradation of certain antibiotics, including imipenem. By inhibiting this enzyme, cilastatin-15N,d3 prolongs the half-life and efficacy of imipenem. The molecular targets include the active site of renal dehydropeptidase I, where cilastatin binds and prevents the enzyme from hydrolyzing imipenem .
相似化合物的比较
Similar Compounds
Cilastatin: The unlabeled form of cilastatin, which also inhibits renal dehydropeptidase I.
Imipenem: An antibiotic often used in combination with cilastatin to prevent its degradation.
Relebactam: A β-lactamase inhibitor used in combination with imipenem and cilastatin to enhance antibacterial activity
Uniqueness
Cilastatin-15N,d3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug concentrations is crucial .
属性
分子式 |
C16H26N2O5S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
(Z)-7-[(2R)-2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1 |
InChI 键 |
DHSUYTOATWAVLW-MAVRWZHLSA-N |
手性 SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])SCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)[15NH2] |
规范 SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
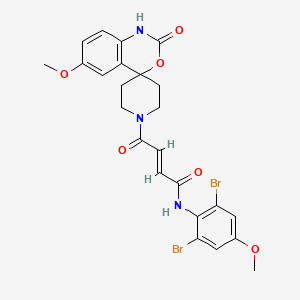
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
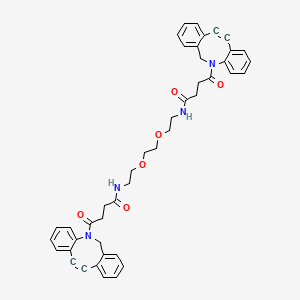
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)




![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
